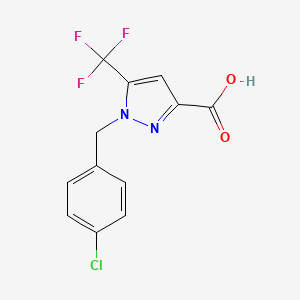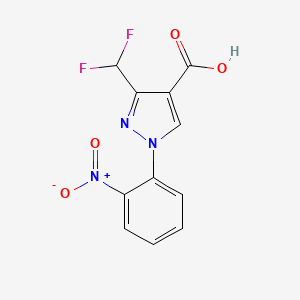![molecular formula C12H8BrN3 B10909693 2-Bromo-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B10909693.png)
2-Bromo-7-phenylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-7-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. . The structure of this compound consists of a fused pyrazole and pyrimidine ring system with a bromine atom at the 2-position and a phenyl group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of aminopyrazoles with enaminones or chalcones in the presence of a halogenating agent. One common method involves the use of potassium persulfate (K2S2O8) as an oxidizing agent and sodium halides for halogenation . The reaction proceeds through a cyclocondensation mechanism followed by oxidative halogenation.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve microwave irradiation to enhance reaction efficiency and yield . The use of environmentally benign conditions and scalable reactions is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium halides (NaX) in the presence of potassium persulfate (K2S2O8) for halogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative halogenation can yield various halo-pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
2-Bromo-7-phenylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer properties and potential use in drug design.
Industry: Utilized in the development of materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-7-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. As a purine analog, it can act as an antimetabolite in purine biochemical reactions . This compound has shown potential as an enzyme inhibitor, affecting various enzymatic activities and pathways .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine: Similar structure with a methyl group at the 7-position.
Pyrazolo[1,5-a]pyrimidine derivatives: Various derivatives with different substituents at the 2 and 7 positions.
Uniqueness
2-Bromo-7-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H8BrN3 |
|---|---|
Molecular Weight |
274.12 g/mol |
IUPAC Name |
2-bromo-7-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H8BrN3/c13-11-8-12-14-7-6-10(16(12)15-11)9-4-2-1-3-5-9/h1-8H |
InChI Key |
GCASTIKJYRDYMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC3=CC(=NN23)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


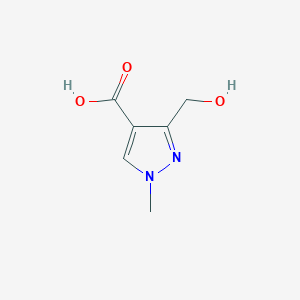
![2-(5-phenyl-2H-tetrazol-2-yl)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide](/img/structure/B10909617.png)
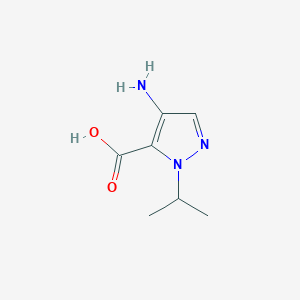
![5-ethyl-4-({(E)-[5-(phenoxymethyl)furan-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B10909639.png)
![4-bromo-2-[(E)-(2-{4-[(4-bromophenyl)amino]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-methoxyphenol](/img/structure/B10909652.png)
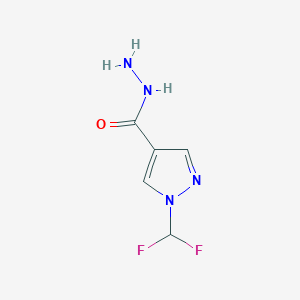
![2-[(5-{[(4-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B10909662.png)
![2-(4-chloro-2-methylphenoxy)-N'-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B10909674.png)
methanone](/img/structure/B10909677.png)
![3-thia-1,12-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-2(10),4(9),12,14,16,18-hexaen-11-one](/img/structure/B10909680.png)
![[1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B10909684.png)
![1-[2-(Furan-2-yl)ethyl]-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B10909685.png)
